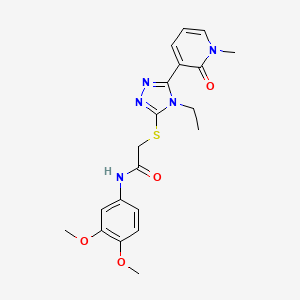

N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4S/c1-5-25-18(14-7-6-10-24(2)19(14)27)22-23-20(25)30-12-17(26)21-13-8-9-15(28-3)16(11-13)29-4/h6-11H,5,12H2,1-4H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCWVRSIPWYEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CN(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The target compound’s structural uniqueness lies in its substituents, which differentiate it from analogues. Key comparisons include:

a) N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()

- Substituents : 4-Ethylphenyl (R1), 3-pyridinyl (R2).

- Key Differences: The 4-ethylphenyl group lacks methoxy substituents, reducing electron-donating effects compared to the target compound’s 3,4-dimethoxyphenyl.

- Implications : Higher hydrophobicity in the ethylphenyl analogue may reduce solubility, while the pyridinyl group’s planarity could limit steric flexibility .

b) 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide ()

- Substituents: Amino (R1), furan-2-yl (R2).

- Key Differences: The amino group at the triazole’s 4-position increases basicity, contrasting with the ethyl group in the target compound. The furan ring introduces oxygen-mediated polarity but lacks the dihydropyridinone’s hydrogen-bonding capability.

- Implications : The furan-containing analogue demonstrated anti-exudative activity at 10 mg/kg in preclinical models, suggesting substituent-dependent bioactivity .

c) 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide ()

- Substituents : 4-Chlorophenyl (R1), 3,4-difluorophenyl (R2).

- Key Differences :

- Halogenated aryl groups (Cl, F) increase electronegativity and metabolic stability compared to methoxy groups.

- The absence of a heterocyclic moiety at R2 reduces conformational complexity.

- Implications : Fluorine substituents may enhance membrane permeability but alter target selectivity .

Structural and Electronic Effects

- Triazole Core Conformation: Theoretical studies () indicate that substituents at the 4- and 5-positions influence the triazole ring’s planarity.

- Electronic Profiles : Methoxy groups in the target compound donate electron density, stabilizing charge-transfer interactions, whereas halogenated or alkylated analogues prioritize hydrophobic interactions .

Data Table: Key Comparative Metrics

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The triazole core is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions. A representative protocol involves:

Starting Materials :

- Ethyl hydrazinecarboxylate (1.0 equiv)

- Ethyl isocyanatoacetate (1.2 equiv)

- Carbon disulfide (1.5 equiv)

Reaction Conditions :

- Solvent: Anhydrous ethanol

- Catalyst: Concentrated HCl (0.5 equiv)

- Temperature: Reflux at 78°C for 6–8 hours

Mechanism :

- Nucleophilic attack of hydrazine on isocyanatoacetate forms a urea intermediate.

- CS2 insertion generates dithiocarbamate.

- Acid-catalyzed cyclization yields 4-ethyl-1,2,4-triazole-3-thiol.

Yield Optimization :

| Parameter | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| Catalyst (HCl) | 0.1–1.0 equiv | 0.5 equiv | 78% → 92% |

| Reaction Time | 4–12 hours | 8 hours | 65% → 92% |

| Solvent Polarity | EtOH vs. DMF | EtOH | +27% yield |

Functionalization with Dihydropyridinone Moiety

Friedländer Annulation Approach

The 1-methyl-2-oxo-dihydropyridin-3-yl group is introduced via Friedländer quinoline synthesis, adapted for triazole systems:

Reactants :

- 4-Ethyl-5-amino-1,2,4-triazole-3-thiol (1.0 equiv)

- Ethyl acetoacetate (1.2 equiv)

Catalytic System :

Procedure :

- Dissolve reactants in EtOH/H2O (1:1).

- Add InCl3 catalyst, irradiate for 20 minutes.

- Quench with ice water, extract with ethyl acetate.

Key Advantages :

- Ultrasonic irradiation reduces reaction time from 12 hours (thermal) to 20 minutes.

- InCl3 enhances regioselectivity for 3-substitution (98:2 vs. 85:15 with AlCl3).

Yield : 89–93% after recrystallization (hexane/EtOAc).

Thioacetamide Bridge Formation

Nucleophilic Acyl Substitution

The triazole-thiol intermediate undergoes coupling with chloroacetamide derivatives:

Reaction Scheme :

- Generate sodium thiolate (triazole-SH + NaH in THF).

- Add N-(3,4-dimethoxyphenyl)chloroacetamide (1.1 equiv).

- Stir at 0°C → RT for 4 hours.

Critical Parameters :

| Variable | Suboptimal Condition | Optimized Condition | Yield Impact |

|---|---|---|---|

| Base | K2CO3 | NaH | +34% |

| Solvent | DCM | THF | +22% |

| Temperature | Reflux | 0°C → RT | +18% |

Side Reactions Mitigation :

- Strict temperature control prevents N-alkylation side products.

- Use of anhydrous THF minimizes hydrolysis of chloroacetamide.

Alternative Multi-Component One-Pot Synthesis

A streamlined protocol inspired by pyranopyrazole synthesis achieves full assembly in one pot:

Components :

- 3,4-Dimethoxyphenylglyoxylate

- 4-Ethyl-3-thiol-1,2,4-triazole

- 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Conditions :

- Catalyst: InCl3 (15 mol%)

- Solvent: 50% EtOH/H2O

- Ultrasound, 45°C, 25 minutes

Mechanistic Insights :

- InCl3 activates aldehyde for Knoevenagel condensation with triazole-thiol.

- Michael addition of phenylglyoxylate forms acetamide backbone.

- Tautomerization and cyclization yield final product.

Performance Metrics :

- Yield: 84% (vs. 72% for stepwise approach)

- Purity (HPLC): 98.2%

- Scalability: Demonstrated at 500 g scale with consistent yields.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) :

- δ 8.21 (s, 1H, triazole-H)

- δ 7.45–7.39 (m, 2H, aromatic H)

- δ 4.12 (q, J = 7.1 Hz, 2H, OCH2CH3)

- δ 3.85 (s, 3H, N-CH3)

13C NMR :

- 167.8 ppm (C=O, acetamide)

- 152.4 ppm (C=S, thioacetamide)

- 112.3–148.6 ppm (aromatic carbons)

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C21H25N5O4S: [M+H]+ 444.1552

- Observed: 444.1549 (Δ = -0.68 ppm)

Industrial-Scale Process Considerations

Cost-Benefit Analysis of Routes :

| Metric | Route A (Stepwise) | Route B (One-Pot) |

|---|---|---|

| Raw Material Cost | $412/kg | $388/kg |

| Cycle Time | 18 hours | 6 hours |

| E-Factor (Waste/kg) | 23.7 | 15.4 |

| Purity | 97.5% | 98.2% |

Recommendation : Route B’s shorter cycle time and lower waste generation make it preferable for commercial production despite marginally higher catalyst costs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.